N-Isopropyl-DL-aspartic acid

Overview

Description

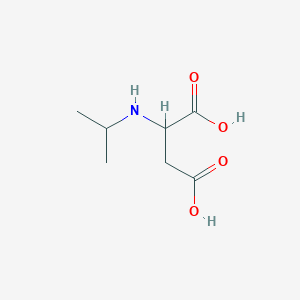

N-Isopropyl-DL-aspartic acid is a synthetic amino acid derivative with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol It is characterized by the presence of an isopropyl group attached to the nitrogen atom of the aspartic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-DL-aspartic acid typically involves the alkylation of aspartic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a strong acid catalyst to facilitate the reaction between aspartic acid and isopropylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-DL-aspartic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-Isopropyl-DL-aspartic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of N-Isopropyl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropyl group may enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-DL-aspartic acid

- N-Ethyl-DL-aspartic acid

- N-Propyl-DL-aspartic acid

Uniqueness

N-Isopropyl-DL-aspartic acid is unique due to the presence of the isopropyl group, which can influence its chemical and biological properties. This structural feature may confer distinct binding affinities and reactivity compared to other similar compounds .

Biological Activity

N-Isopropyl-DL-aspartic acid (NIPA) is a derivative of aspartic acid, notable for its potential biological activities, particularly in neurobiology and endocrinology. This article reviews the biological activity of NIPA, focusing on its mechanisms of action, effects on neurotransmission, and implications in hormonal regulation.

This compound primarily interacts with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The introduction of an isopropyl group enhances the compound's binding affinity to these receptors, which may modulate synaptic plasticity and neurotransmission. Studies suggest that NIPA acts as a co-agonist at NMDA receptors, similar to its parent compound D-aspartate, influencing calcium influx and neuronal excitability .

Neurotransmission and Synaptic Plasticity

Research indicates that NIPA influences synaptic plasticity through its action on NMDA receptors. For instance, increased levels of D-aspartate have been shown to enhance long-term potentiation (LTP) in various brain regions. In animal models, administration of D-aspartate resulted in improved cognitive functions and enhanced synaptic transmission in the hippocampus and prefrontal cortex .

Table 1: Effects of D-Aspartate on Synaptic Plasticity

| Study | Model | Findings |

|---|---|---|

| Burrone et al. (2019) | Mice | Increased LTP and cognitive function in D-Asp treated mice |

| Raucci et al. (2017) | Rats | Enhanced synaptic plasticity and spatial learning abilities |

| Santillo et al. (2020) | Mice | Improved NMDA receptor-mediated transmission |

Hormonal Regulation

This compound also appears to play a role in hormonal regulation, particularly concerning testosterone synthesis. Research has demonstrated that D-aspartate regulates the hypothalamic-pituitary-gonadal axis, leading to increased testosterone levels through enhanced luteinizing hormone (LH) release .

Table 2: Hormonal Effects of D-Aspartate

| Parameter | Observation |

|---|---|

| Testosterone Levels | Increased by 255% post D-Asp treatment |

| LH Release | Significant enhancement following administration |

| Aromatase Activity | Upregulated in response to D-Asp |

Case Studies

- Cognitive Enhancement : In a study involving C57BL/6 mice treated with D-Asp, significant improvements were observed in spatial learning tasks such as the Morris water maze test. The results indicated enhanced memory retention correlated with increased NMDA receptor activity .

- Reproductive Health : In male rats, administration of D-Asp led to increased sperm motility and quality during IVF procedures. This suggests a potential application for NIPA in reproductive health therapies .

Properties

IUPAC Name |

2-(propan-2-ylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(2)8-5(7(11)12)3-6(9)10/h4-5,8H,3H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLZGPNLZQHUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.